molecular formula C22H19N5O3 B2607061 2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine CAS No. 1324679-80-2

2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine

Cat. No.: B2607061
CAS No.: 1324679-80-2
M. Wt: 401.426
InChI Key: KGPRERLFDZFNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[1-(2-Ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a novel synthetic compound designed for pharmaceutical and biochemical research. Its structure incorporates three pharmacologically significant moieties: a 1,3,4-oxadiazole core, a naphthalene system, and an azetidine-pyrimidine unit. This molecular hybridization suggests potential for multi-target therapeutic activity, particularly in oncology and inflammation. The 1,3,4-oxadiazole ring is a well-characterized scaffold in drug discovery, known for its broad spectrum of biological activities. Compounds featuring this heterocycle have demonstrated potent anticancer properties, often acting as inhibitors of key enzymatic pathways such as tubulin polymerization . Furthermore, 1,3,4-oxadiazole derivatives have been investigated as potent and selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications, with some analogs showing IC 50 values in the nanomolar range . The oxadiazole ring can also serve as a bioisosteric replacement for ester and amide functionalities, potentially enhancing metabolic stability . The 2-ethoxynaphthalene (nerolin) component is a fragrant ether, but when integrated into a larger hybrid structure, the naphthalene ring system can act as a hydrophobic pharmacophore that binds to the hinge region of enzyme active sites. Recent research on 1,3,4-oxadiazole-naphthalene hybrids has highlighted their strong potential as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors , a key target in antiangiogenic cancer therapy . The integration of the azetidine and pyrimidine rings further enhances the complexity and specificity of the molecule. Azetidines are saturated heterocycles valued in medicinal chemistry for their contribution to molecular geometry and metabolic stability, while the pyrimidine nucleus is a ubiquitous component of nucleic acids and a common feature in kinase inhibitors. Given its structure, this compound is intended for use as a key intermediate or a lead compound in drug discovery programs. Its primary research applications include the development of new antineoplastic agents , the exploration of selective anti-inflammatory therapies , and the study of enzyme inhibition mechanisms, particularly against kinase targets like VEGFR-2. Researchers can utilize this material for in vitro binding assays, high-throughput screening, and structure-activity relationship (SAR) studies. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-2-29-17-9-8-14-6-3-4-7-16(14)18(17)22(28)27-12-15(13-27)21-25-20(26-30-21)19-23-10-5-11-24-19/h3-11,15H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPRERLFDZFNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the azetidin-3-yl intermediate, followed by the formation of the 1,2,4-oxadiazole ring, and finally, the attachment of the pyrimidine moiety.

    Preparation of Azetidin-3-yl Intermediate: This step involves the reaction of 2-ethoxynaphthalene-1-carbonyl chloride with an appropriate azetidine derivative under basic conditions.

    Formation of 1,2,4-Oxadiazole Ring: The azetidin-3-yl intermediate is then reacted with a nitrile oxide to form the 1,2,4-oxadiazole ring.

    Attachment of Pyrimidine Moiety: The final step involves the coupling of the 1,2,4-oxadiazol-3-yl intermediate with a pyrimidine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride (1:1)

  • Structure : Simplifies the target compound by omitting the 2-ethoxynaphthalene-1-carbonyl group.
  • Molecular Formula : C₉H₁₀ClN₅O (vs. C₂₄H₂₁N₅O₃ for the target compound) .
  • Key Differences :
    • Lipophilicity : Lower logP due to the absence of the naphthalene moiety.
    • Solubility : Hydrochloride salt enhances aqueous solubility compared to the free base form of the target compound.
    • Bioactivity : Likely reduced target affinity in systems requiring aromatic stacking, as observed in kinase inhibitors.

2-[5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]ethanamine HCl

  • Structure : Replaces the naphthalene group with an acetylated azetidine and adds an ethylamine side chain .
  • Key Differences: Substituent Size: Acetyl group is smaller, reducing steric hindrance but limiting hydrophobic interactions. Functional Groups: Terminal amine may improve solubility but could alter receptor binding profiles. Applications: Potential for CNS-targeting due to amine functionality, unlike the naphthalene-containing target compound.

N-Methyl-N-(2-{5-[1-(Thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}ethyl)oxane-4-carboxamide

  • Structure : Substitutes naphthalene with thiophene-3-carbonyl and introduces an oxane (tetrahydropyran) carboxamide group .
  • Molecular Weight : 404.49 g/mol (vs. ~443.47 g/mol for the target compound).
  • Key Differences :
    • Aromatic System : Thiophene’s smaller π-system may reduce binding affinity in systems requiring extended aromatic interactions.
    • Polarity : Oxane carboxamide increases hydrogen-bonding capacity (Polar Surface Area = 75 Ų).
    • logP : Lower logP (1.46) compared to the target compound, suggesting improved solubility but reduced membrane permeability.

4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-(1-Piperazinyl)pyrimidine Hydrochloride

  • Structure : Methoxymethyl substituent on oxadiazole and piperazinyl group on pyrimidine .
  • Key Differences: Solubility: Piperazine’s basicity enhances solubility in acidic environments. Target Selectivity: Piperazine may confer affinity for serotonin or dopamine receptors, diverging from the target compound’s likely kinase inhibition.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 2-[5-(3-Azetidinyl)-... HCl 2-[5-(1-Acetylazetidin-3-yl)-... HCl N-Methyl-N-(2-{5-[1-(Thiophene-3-carbonyl)...
Molecular Weight ~443.47 239.66 ~300 (estimated) 404.49
logP (Predicted) ~4.2 ~1.5 ~1.8 1.46
Polar Surface Area ~90 Ų ~75 Ų ~85 Ų 75 Ų
Key Functional Groups Naphthalene, ethoxy Azetidine, HCl Acetyl, ethylamine Thiophene, oxane

Biological Activity

The compound 2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a complex molecular structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several components:

  • Pyrimidine ring : A key structural feature known for various biological activities.
  • 1,2,4-Oxadiazole : Often linked to antimicrobial and anticancer activities.
  • Azetidine moiety : A four-membered ring that may enhance bioactivity through structural diversity.

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance:

  • Zhang et al. (2024) reported that pyrimidine-based drugs demonstrated significant inhibition of cancer cell lines with IC50 values in the nanomolar range, indicating strong potency against various cancers .

Antimicrobial Properties

The presence of oxadiazole and pyrimidine rings in the structure suggests potential antimicrobial activity. Studies on related compounds have shown:

  • In vitro tests demonstrated that certain pyrimidine derivatives exhibited MIC values as low as 6.5 μg/mL against Escherichia coli and 250 μg/mL against Candida albicans, suggesting promising antimicrobial properties .

Synthesis of the Compound

The synthesis of 2-{5-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves several steps:

  • Formation of the Oxadiazole Ring : Utilizing hydrazines and carboxylic acids.
  • Azetidine Formation : Achieved through cyclization reactions involving amines and carbonyl compounds.
  • Pyrimidine Synthesis : Often involves condensation reactions with urea derivatives.

Study on Antifungal Activity

A recent study investigated the antifungal properties of related pyrimidine derivatives against Botrytis cinerea and other fungal pathogens:

  • Compounds showed EC50 values ranging from 25.4 to 63.6 μg/mL, outperforming standard antifungal agents like pyrimethanil . This suggests that the compound may also possess antifungal activity.

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds:

  • Preliminary studies indicate that similar pyrimidine derivatives did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg . This suggests a favorable safety margin for further development.

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